Cas no 41221-47-0 (3-Carbomethoxyphenyl isocyanate)

3-Carbomethoxyphenyl isocyanate Chemical and Physical Properties
Names and Identifiers
-
- 3-(Methoxycarbonyl)phenyl isocyanate
- METHYL 3-ISOCYANATOBENZOATE
- 3-carbomethoxyphenylisocyanate
- 3-Isocyanato-benzoesaeure-methylester
- 3-isocyanato-benzoic acid methyl ester
- m-methoxycarbonylphenyl isocyanate
- 3-Carbomethoxyphenyl isocyanate
- EN300-255894
- J-800250
- WBGWGERFPSYHDT-UHFFFAOYSA-N
- 41221-47-0
- MFCD00037077
- W-200361
- GEO-00638
- 3-isocyanatobenzoic acid methyl ester
- AB01580
- METHYL3-ISOCYANATOBENZOATE
- DTXSID80369864
- AKOS005171075
- FT-0613795
- J-640251
- E85311
- Benzoic acid, 3-isocyanato-, methyl ester
- SCHEMBL40349
- methyl-3-isocyanatobenzoate
- AS-59245
- F0001-1163
- SY019595
- BB 0237447
- Methyl 3-isocyanatobenzoate, 97%
- A825471
- STK502544
- ALBB-003024
- BBL037650
-
- MDL: MFCD00037077
- Inchi: InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-5H,1H3
- InChI Key: WBGWGERFPSYHDT-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC(=CC=C1)N=C=O
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55.7A^2
- Surface Charge: 0
Experimental Properties
- Color/Form: solid
- Density: 1.3312 (rough estimate)
- Melting Point: 35-38 °C (lit.)
- Boiling Point: 309.06°C (rough estimate)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: 1.5200 (estimate)
- PSA: 55.73000
- LogP: 1.44050
- Sensitiveness: Moisture Sensitive
- Solubility: Insoluble
3-Carbomethoxyphenyl isocyanate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H334
- Warning Statement: P261-P342+P311
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 43
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Packing Group:III
- PackingGroup:III
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- Risk Phrases:R43
- Storage Condition:2-8°C
- Hazard Level:6.1
3-Carbomethoxyphenyl isocyanate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Carbomethoxyphenyl isocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-1163-1g |
3-Carbomethoxyphenyl isocyanate |
41221-47-0 | 95%+ | 1g |
$42.0 | 2023-09-07 | |
Life Chemicals | F0001-1163-2.5g |
3-Carbomethoxyphenyl isocyanate |
41221-47-0 | 95%+ | 2.5g |
$84.0 | 2023-09-07 | |
Ambeed | A206514-1g |
Methyl3-isocyanatobenzoate |
41221-47-0 | 97% | 1g |
$17.0 | 2025-02-21 | |
Ambeed | A206514-25g |
Methyl3-isocyanatobenzoate |
41221-47-0 | 97% | 25g |
$207.0 | 2025-02-21 | |
Enamine | EN300-255894-25g |
methyl 3-isocyanatobenzoate |
41221-47-0 | 95% | 25g |
$2537.0 | 2023-09-14 | |
TRC | M643395-100mg |
methyl 3-isocyanatobenzoate |
41221-47-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
Fluorochem | 013468-10g |
3-Carbomethoxyphenyl isocyanate |
41221-47-0 | 99% | 10g |
£1225.00 | 2022-02-28 | |
Chemenu | CM114489-10g |
methyl 3-isocyanatobenzoate |
41221-47-0 | 95% | 10g |
$*** | 2023-05-30 | |
Life Chemicals | F0001-1163-0.25g |
3-Carbomethoxyphenyl isocyanate |
41221-47-0 | 95%+ | 0.25g |
$37.0 | 2023-09-07 | |
Enamine | EN300-255894-25.0g |
methyl 3-isocyanatobenzoate |
41221-47-0 | 95.0% | 25.0g |
$2537.0 | 2025-02-20 |
3-Carbomethoxyphenyl isocyanate Related Literature
-
Jose A. Bencomo,Scott T. Iacono,Jena McCollum J. Mater. Chem. A, 2018,6, 12308-12315
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Additional information on 3-Carbomethoxyphenyl isocyanate
3-Carbomethoxyphenyl isocyanate (CAS No. 41221-47-0): A Key Intermediate in Modern Chemical Synthesis
3-Carbomethoxyphenyl isocyanate, identified by the chemical abstracts service number CAS No. 41221-47-0, is a highly versatile and significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its isocyanate functional group attached to a phenyl ring substituted with a carbomethoxy moiety, has garnered considerable attention due to its utility as a building block in the synthesis of various high-value chemical entities.
The molecular structure of 3-Carbomethoxyphenyl isocyanate consists of a benzene ring with an isocyanate group (-NCO) at the para position relative to the carbomethoxy (-OCH₃) substituent. This specific arrangement imparts unique reactivity, making it an invaluable intermediate in the preparation of polymers, agrochemicals, and pharmaceuticals. The compound's ability to participate in nucleophilic addition reactions with amines and alcohols allows for the facile formation of urethanes and carbamates, respectively, which are pivotal in drug development.
In recent years, the application of 3-Carbomethoxyphenyl isocyanate has expanded significantly, particularly in the field of medicinal chemistry. Its incorporation into drug molecules has been explored for enhancing pharmacological properties such as bioavailability, metabolic stability, and target specificity. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The< strong>isocyanate group's reactivity enables the creation of conformationally constrained analogs that can improve binding affinity to biological targets.
Moreover, the< strong>carbomethoxyphenyl moiety itself has been studied for its potential in modulating drug efficacy. Studies have demonstrated that substituents at this position can influence solubility, permeability across biological membranes, and interactions with metabolic enzymes. This has led to the development of prodrugs and bioavailable formulations that leverage the< strong>carbomethoxyphenyl scaffold for improved therapeutic outcomes.
The synthesis of 3-Carbomethoxyphenyl isocyanate typically involves multi-step organic transformations starting from readily available aromatic precursors. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that researchers can reliably incorporate this intermediate into complex molecular architectures. Recent advances in catalytic processes have further streamlined its production, making it more accessible for industrial applications.
The role of 3-Carbomethoxyphenyl isocyanate in polymer science cannot be overstated. Its ability to undergo polymerization reactions with diamines yields polyurethanes with tailored properties suitable for applications ranging from coatings to biodegradable materials. These polymers exhibit exceptional mechanical strength, thermal stability, and biocompatibility, making them attractive for advanced material engineering.
In conclusion, 3-Carbomethoxyphenyl isocyanate (CAS No. 41221-47-0) represents a cornerstone in modern chemical synthesis. Its unique structural features and reactivity make it indispensable in pharmaceutical research, polymer science, and agrochemical development. As ongoing research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of innovation in the chemical industry.
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